2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine
Overview
Description
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine is an organic compound with a complex structure that includes bromophenyl, methoxyphenyl, and pyrimidinyl groups
Preparation Methods
The synthesis of 2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Formation of the methoxyphenyl intermediate: This step involves the methoxylation of a phenyl compound to introduce the methoxy group.
Condensation reaction: The bromophenyl and methoxyphenyl intermediates are then condensed with a pyrimidinyl compound under specific reaction conditions to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine include:
4-bromophenyl 4-bromobenzoate: This compound has similar bromophenyl groups but differs in its overall structure and properties.
4-bromophenyl 2-thiazolethiol: This compound contains a bromophenyl group and a thiazole ring, offering different chemical properties and applications.
2-(4-bromophenyl)quinoxaline: This compound includes a bromophenyl group and a quinoxaline ring, which may lead to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O/c1-30(27-17-18-8-14-22(31-2)15-9-18)24-16-23(19-6-4-3-5-7-19)28-25(29-24)20-10-12-21(26)13-11-20/h3-17H,1-2H3/b27-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKDVTJZGJINCD-WPWMEQJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)N=CC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/N=C/C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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